Ethylenedicysteine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[2-[[(1R)-1-carboxy-2-sulfanylethyl]amino]ethylamino]-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S2/c11-7(12)5(3-15)9-1-2-10-6(4-16)8(13)14/h5-6,9-10,15-16H,1-4H2,(H,11,12)(H,13,14)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHFYSWNHZMMDO-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(CS)C(=O)O)NC(CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN[C@@H](CS)C(=O)O)N[C@@H](CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14344-48-0 | |
| Record name | L,L-Ethylenedicysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14344-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylenedicysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014344480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicisate diacid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ETHYLENEDICYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0942C52XH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Chemical Synthesis and Derivatization Strategies for Ethylenedicysteine and Its Conjugates
Synthetic Routes for L,L-Ethylenedicysteine
The synthesis of the stereochemically pure L,L-isomer of ethylenedicysteine is crucial for its subsequent use in radiopharmaceuticals, as the biological properties of the resulting metal complexes are highly dependent on the ligand's stereochemistry. One common and effective method for the synthesis of L,L-ethylenedicysteine involves a multi-step process starting from the readily available amino acid, L-cysteine.
A widely employed synthetic strategy is the reaction of L-cysteine with a two-carbon bridging unit, typically 1,2-dibromoethane, under basic conditions. This reaction leads to the formation of the this compound backbone. The reaction requires careful control of stoichiometry and reaction conditions to maximize the yield of the desired L,L-isomer and minimize the formation of side products.
Another synthetic approach involves the use of protecting groups to control the reactivity of the functional groups of L-cysteine during the coupling reaction. For instance, the thiol and amine groups of L-cysteine can be protected, followed by esterification of the carboxylic acid. The protected L-cysteine ester can then be reacted with a suitable ethylene (B1197577) diamine precursor. Subsequent deprotection of the thiol, amine, and carboxyl groups yields the final L,L-ethylenedicysteine product. The choice of protecting groups and deprotection conditions is critical to ensure the integrity of the stereocenters.
A summary of a representative synthetic approach is outlined below:
| Step | Description | Key Reagents |
| 1 | Protection of L-cysteine | Boc anhydride (B1165640) (for amine), Benzyl bromide (for thiol) |
| 2 | Esterification | Ethanol, Thionyl chloride |
| 3 | Coupling Reaction | 1,2-Dibromoethane, Base (e.g., NaH) |
| 4 | Deprotection | Trifluoroacetic acid (for Boc), Sodium in liquid ammonia (B1221849) (for benzyl) |
| 5 | Hydrolysis | Aqueous base (e.g., NaOH) followed by acidification |
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Radiolabeling Methodologies with Technetium-99m
The labeling of this compound with 99mTc is a critical step in the preparation of the radiopharmaceutical 99mTc-EC. The process involves the reduction of pertechnetate (B1241340) ([99mTc]TcO₄⁻), obtained from a ⁹⁹Mo/⁹⁹mTc generator, and its subsequent chelation by the this compound ligand.
Optimization of Labeling Conditions
The efficiency and stability of the 99mTc-EC complex are highly dependent on several reaction parameters. Optimization of these conditions is essential to achieve high radiochemical yields and purity.
pH: The pH of the reaction mixture is a critical factor. Labeling is typically carried out in an alkaline medium, with optimal pH values reported to be in the range of 8 to 10. At lower pH values, the labeling efficiency decreases significantly.
Reducing Agent: A reducing agent is required to reduce the technetium from the +7 oxidation state in pertechnetate to a lower oxidation state (typically +3, +4, or +5) that can be complexed by the ligand. Stannous chloride (SnCl₂) is the most commonly used reducing agent for this purpose. The concentration of stannous chloride must be carefully optimized; insufficient amounts lead to incomplete reduction of pertechnetate, while excessive amounts can lead to the formation of colloidal impurities.
Ligand Concentration: The concentration of this compound also influences the labeling efficiency. A sufficient excess of the ligand is generally used to ensure complete complexation of the reduced technetium.
Stabilizers: Stabilizing agents, such as ascorbic acid or gentisic acid, are often included in the formulation to prevent the re-oxidation of the reduced 99mTc and the stannous ions, thereby improving the stability of the final product.
| Parameter | Optimized Range/Value | Impact on Labeling |
| pH | 8 - 10 | High labeling efficiency |
| Stannous Chloride (SnCl₂) | 100 - 200 µg per vial | Efficient reduction of 99mTcO₄⁻ |
| L,L-Ethylenedicysteine | 1 - 2 mg per vial | Ensures complete complexation |
| Stabilizer (e.g., Ascorbic Acid) | 1 - 5 mg per vial | Prevents re-oxidation, enhances stability |
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Evaluation of Radiochemical Purity and Stability
Ensuring the high radiochemical purity of 99mTc-EC is paramount for its clinical use. The presence of radiochemical impurities, such as free pertechnetate ([99mTc]TcO₄⁻) and reduced-hydrolyzed technetium (99mTcO₂), can lead to poor image quality and unnecessary radiation dose to non-target organs.
Several analytical techniques are employed to assess the radiochemical purity of 99mTc-EC. The most common methods include:
Paper Chromatography (PC): A simple and rapid method for separating the desired 99mTc-EC complex from impurities. Different solvent systems are used to achieve separation based on the differential migration of the components on the chromatography paper. For instance, in a saline mobile phase, 99mTc-EC remains at the origin, while free pertechnetate moves with the solvent front.
Thin-Layer Chromatography (TLC): Similar to PC but often provides better resolution. Instant thin-layer chromatography (ITLC) with silica (B1680970) gel plates is frequently used.
High-Performance Liquid Chromatography (HPLC): A more sophisticated and quantitative method that provides high-resolution separation of the different radiochemical species. Reverse-phase HPLC is commonly used for this purpose.
The stability of the 99mTc-EC complex is typically evaluated by measuring the radiochemical purity at various time points after preparation. A stable preparation should maintain a high radiochemical purity (typically >95%) for several hours, allowing for its clinical application.
| Time Post-Preparation | Radiochemical Purity (%) |
| 0.5 hours | > 98% |
| 2 hours | > 97% |
| 4 hours | > 96% |
| 6 hours | > 95% |
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Isomeric Considerations and Their Impact on Radiochemical Properties
This compound has two chiral centers, which means it can exist as three stereoisomers: L,L-ethylenedicysteine, D,D-ethylenedicysteine, and the meso form, D,L-ethylenedicysteine. The stereochemistry of the ligand has a profound impact on the biological properties of the resulting 99mTc complex.
Research has shown that the different isomers of 99mTc-EC exhibit distinct pharmacokinetic profiles. For renal imaging, the L,L-isomer of 99mTc-EC has been found to have the most favorable properties, including rapid renal clearance and low retention in non-target organs. In contrast, the D,D and D,L isomers often show higher hepatobiliary excretion and prolonged blood retention, which are undesirable for a renal imaging agent.
The formation of different diastereomers upon complexation with the oxotechnetium core ([Tc=O]³⁺) can also occur. These diastereomers can have different biological activities. The relative ratio of these diastereomers can sometimes be influenced by the labeling conditions, such as pH. Therefore, controlling the stereochemistry of the starting this compound ligand is crucial for producing a radiopharmaceutical with consistent and predictable in vivo behavior.
Conjugation Chemistry for Bioactive Ligands
The bifunctional nature of this compound, with its strong chelating moiety and available carboxylic acid groups, makes it an excellent candidate for conjugation to bioactive molecules. This allows for the development of targeted radiopharmaceuticals that can selectively accumulate in specific tissues or cells.
This compound-Folate Conjugates
Folate receptors are overexpressed on the surface of many cancer cells, making them an attractive target for cancer imaging and therapy. By conjugating this compound to folic acid, a 99mTc-labeled imaging agent can be created that specifically targets these folate receptor-positive tumors.
The synthesis of an this compound-folate conjugate typically involves the activation of one of the carboxylic acid groups of folic acid, followed by its coupling to an amino-functionalized derivative of this compound. A common strategy involves the following steps:
Activation of Folic Acid: The γ-carboxylic acid of folic acid is selectively activated, often using a carbodiimide (B86325) coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. This forms an active ester of folic acid.
Amine Functionalization of this compound: this compound itself does not have a free primary amine for direct conjugation. Therefore, it is often modified by introducing a linker with a terminal amine group.
Coupling Reaction: The activated folate ester is then reacted with the amino-functionalized this compound derivative to form a stable amide bond, yielding the this compound-folate conjugate.
This compound-Glucosamine (EC-DG/ECG) Conjugates
The development of this compound-Glucosamine (ECG or EC-DG) conjugates stems from the observation that cancer cells often exhibit increased glucose uptake to support their high metabolic rate. By attaching glucosamine (B1671600), a glucose analog, to the EC chelator, researchers have created radiopharmaceuticals aimed at imaging tumors. researchgate.net
One synthetic approach involves a multi-step process to create a stable conjugate. An efficient method for preparing this compound-sugar conjugates has been developed that starts with unprotected thiazolidine-carboxylic acid. This starting material is mixed in an organic solvent with a binding agent such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), or sulfo-N-hydroxysuccinimide (sulpho-NHS). An amino sugar is then added to form a thiazolidine-sugar conjugate. The final step is the reduction of this intermediate using a reducing agent composed of an alkali metal and an electron source to yield the final this compound-sugar conjugate. google.com This method is noted for its efficiency and the high purity of the resulting product. google.com
The resulting EC-Glucosamine conjugate can then be labeled with radionuclides like Technetium-99m (99mTc) or Gallium-68 (68Ga) for use in molecular imaging. researchgate.net
Table 1: Synthesis Overview of this compound-Sugar Conjugates google.com
| Step | Reactants | Key Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Unprotected thiazolidine-carboxylic acid, Amino sugar | Organic solvent, Binding agent (e.g., EDAC, DCC, sulfo-NHS) | Thiazolidine-sugar conjugate |
| 2 | Thiazolidine-sugar conjugate | Reducing agent (alkali metal + electron source) | This compound-sugar conjugate |
This compound-Colchicine Conjugates
Colchicine (B1669291) is a potent anti-mitotic agent that disrupts microtubule polymerization, making it a molecule of interest for cancer therapy and for imaging angiogenesis, the formation of new blood vessels that supports tumor growth. nih.govkist.re.kr Conjugating colchicine to this compound allows for the development of radiolabeled agents to visualize tumor microvasculature. nih.gov
The synthesis of an EC-Colchicine (EC-COL) conjugate has been reported, starting from trimethylcolchicinic acid, a colchicine derivative. The conjugation is achieved using carbodiimide chemistry. Specifically, N-hydroxysuccinimide (NHS) and 1-ethyl-3-dimethylaminopropyl carbodiimide (EDC) are used as coupling agents to link the EC chelator to the colchicine derivative. nih.govkist.re.kr This reaction has been reported to proceed with a yield of 50-60%. nih.govkist.re.kr The resulting EC-COL conjugate can then be radiolabeled, for instance with 99mTc, to produce a radiopharmaceutical for imaging purposes. nih.gov
Table 2: Synthesis of this compound-Colchicine (EC-COL) nih.govkist.re.kr
| Reactant 1 | Reactant 2 | Coupling Agents | Yield |
|---|---|---|---|
| This compound (EC) | Trimethylcolchicinic acid | N-hydroxysuccinimide (NHS), 1-ethyl-3-dimethylaminopropyl carbodiimide (EDC) | 50-60% |
This compound-Antibody/Peptide Conjugates
The strong metal-chelating properties of this compound make it an excellent candidate for labeling proteins and peptides, including antibodies, for targeted radiopharmaceutical development. researchgate.net Bioconjugation is the chemical strategy used to form a stable covalent link between two molecules, where at least one is a biomolecule like a peptide or antibody. wikipedia.org
The cysteine residues within the EC molecule, with their reactive sulfhydryl (thiol) groups, are key to many conjugation strategies. creative-biolabs.comresearchgate.net Thiol-based conjugation is a common and effective method for linking molecules to antibodies and peptides. creativebiolabs.net For antibodies, the inter-chain disulfide bonds can be selectively reduced using agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free, reactive cysteine residues. creative-biolabs.comcreativebiolabs.netnih.gov These can then be coupled to a maleimide-functionalized EC derivative, for example. nih.gov
For peptides, which can be synthesized chemically, a cysteine residue can be strategically incorporated into the peptide sequence to allow for site-specific conjugation with an EC derivative. nih.govpeptide.com One reported example is the conjugation of EC to the chemotactic peptide For-Met-Leu-Phe-Lys (For-MLFK). This was achieved using a preformed chelate approach, where the 99mTc-EC complex is first formed and then conjugated to the peptide. researchgate.net
The general strategies for bioconjugation are diverse but often rely on creating stable bonds such as thioethers or disulfide bridges under mild, biocompatible conditions. wikipedia.orgnih.gov
Table 3: Common Strategies for Cysteine-Based Bioconjugation
| Strategy | Key Functional Groups Involved | Resulting Linkage | Notes |
|---|---|---|---|
| Maleimide Chemistry | Thiol (from EC/Peptide/Antibody) + Maleimide | Thiosuccinimide ether | One of the most common methods for thiol-specific modification. creativebiolabs.netnih.gov |
| Disulfide Exchange | Thiol (from EC) + Activated Disulfide (on Peptide/Antibody) | Disulfide Bond | Forms a new disulfide bond between the two molecules. nih.gov |
| Haloacetyl Chemistry | Thiol (from EC/Peptide/Antibody) + Haloacetyl (e.g., Iodoacetamide) | Thioether | Forms a stable thioether linkage. nih.gov |
Synthesis of this compound Complexes with Therapeutic Radionuclides
A primary application of this compound is its use as a chelator for metallic radionuclides for both diagnostic and therapeutic purposes. The synthesis of these complexes involves the coordination of the radionuclide by the donor atoms of the EC molecule.
Technetium-99m (99mTc): 99mTc is a widely used diagnostic radionuclide. The labeling of L,L-ethylenedicysteine with 99mTc is highly efficient and typically carried out at an alkaline pH of 12 to produce a stable complex, 99mTc-L,L-EC. nih.govresearchgate.netnih.gov This high pH requirement can pose challenges for kit formulations, as the reducing agent, typically stannous tin, is unstable at high pH. nih.gov
To circumvent this, an alternative transchelation method has been developed. This process involves first forming an intermediate complex, 99mTc-glucoheptonate (99mTc-GHA), at a more neutral pH of 6.5. Subsequently, a solution of EC at pH ~12 is added to the preformed 99mTc-GHA. The 99mTc is transferred from the weaker GHA chelate to the more stable EC, forming 99mTc-EC. nih.gov The final product's pH can be adjusted to ~7 without affecting its quality. nih.gov This method produces a product identical to that of the direct labeling method. nih.gov For conjugates like EC-Colchicine, radiochemical yields greater than 95% have been achieved for 99mTc labeling. nih.govkist.re.kr
Indium-111 (111In): Indium-111 is another radionuclide used for imaging, particularly with monoclonal antibodies due to its suitable half-life (2.8 days). acs.org EC is an effective bifunctional chelate for 111In. The synthesis of the Na[InEC]·2H2O complex involves adding InCl3 to an aqueous solution of EC. The pH is adjusted to 7.5 with NaOH, and the solution is refluxed. Upon cooling, colorless crystals of the complex are formed. acs.org
Other Radionuclides: The versatile chelating ability of EC extends to other therapeutic radionuclides. For instance, Rhenium-188 (188Re), which has chemical properties similar to technetium, can also be complexed with EC-based conjugates. researchgate.net The fundamental principle of chelation remains the same, involving the stable coordination of the metal ion by the EC molecule to form a stable complex suitable for in vivo applications.
Table 4: Summary of Radionuclide Complexation with this compound
| Radionuclide | Common Precursor | Labeling/Synthesis Conditions | Key Findings |
|---|---|---|---|
| Technetium-99m (99mTc) | 99mTcO4- (pertechnetate) | Direct: pH 12, stannous reduction. nih.govresearchgate.netTranschelation: Intermediate 99mTc-GHA at pH 6.5, then add EC at pH 12. nih.gov | High labeling efficiency (>95%); produces a very stable complex. kist.re.krnih.gov |
| Indium-111 (111In) | InCl3 | Aqueous solution, pH adjusted to 7.5, reflux. acs.org | Forms a stable crystalline complex. acs.org |
| Rhenium-188 (188Re) | 188ReO4- (perrhenate) | Conditions are similar to 99mTc due to chemical homology. researchgate.net | Forms stable complexes suitable for therapeutic applications. researchgate.net |
This compound, a derivative of the amino acid cysteine, is composed of two cysteine molecules linked by an ethylene bridge ontosight.ai. Its chemical structure is characterized by a symmetrical nature ontosight.ai. This compound is known for its ability to form stable complexes with metal ions, making it a subject of interest in coordination chemistry ontosight.airesearchgate.net.
Coordination Chemistry and Chelation Mechanisms of Ethylenedicysteine Complexes
Investigation of Metal-Ethylenedicysteine Complex Stability The stability of metal-ethylenedicysteine complexes is a critical factor in their potential applications. Stability constants, which quantify the strength of the interaction between a metal ion and a ligand, have been determined for EC with various metal ionsacs.orgnih.govethz.ch. Potentiometric studies have been used to determine the stability constants of EC complexes with divalent and trivalent metal ionsacs.org. These studies have revealed exceptionally high stabilities for In(III) and Ga(III) chelates of ECacs.org. The stability sequence observed for some divalent metal complexes is In(III) > Ga(III) ≫ Ni(II) > Zn(II) > Cd(II) > Pb(II) > Co(II)acs.org. The stability of these complexes is influenced by factors such as the size of the metal ion and the nature of the chelate rings formedacs.org.
The following table presents some reported stability constants for ethylenedicysteine complexes with various metal ions:
| Metal Ion | Log β (Stability Constant) | Reference |
| Ni(II) | 24.83 | acs.org |
| In(III) | Exceptionally High | acs.org |
| Ga(III) | Exceptionally High | acs.org |
| Co(II) | Lower than others | acs.org |
| Pb(II) | Lower than others | acs.org |
| Cd(II) | Lower than others | acs.org |
| Zn(II) | Lower than others | acs.org |
Note: Specific log β values for In(III), Ga(III), Co(II), Pb(II), Cd(II), and Zn(II) were not explicitly provided in the snippet, only their relative stabilities or characterization as "exceptionally high" or "lower than others" compared to Ni(II).
The stability of Tc-99m-ethylenedicysteine complexes has also been investigated, showing high purity and stability under specific labeling conditions researchgate.netresearchgate.net.
Elucidation of Chelation Motifs and Stoichiometry this compound can act as a hexadentate ligand, coordinating through its two nitrogen, two sulfur, and two oxygen atomsacs.org. The chelation motifs and stoichiometry of EC complexes depend on the metal ion and the reaction conditionsacs.orgacs.org. For instance, in the case of In(III) and Ga(III) complexes, the stoichiometry is 1:1 (metal:ligand), with the metal coordinated by six donor atoms (N₂S₂O₂) in a distorted octahedral geometryacs.org. The formation of six-membered chelate rings is observed in these complexesacs.org.
For technetium (Tc) and rhenium (Re) complexes, which are chemically similar, studies have indicated different coordination geometries depending on the specific complex formed researchgate.net. Some technetium complexes of EC derivatives show a distorted square-pyramidal geometry with the metal coordinated to one oxygen (yl), two sulfur (thiolate), and two nitrogen atoms researchgate.net. The stoichiometry in metal complexes is a fundamental aspect determining the composition of the resulting products chemrj.org.
Preclinical Evaluation of Ethylenedicysteine Based Radiopharmaceuticals
In Vitro Characterization
In vitro studies are essential for defining the intrinsic properties of EC-based radiopharmaceuticals, including their stability, purity, and interactions at the cellular and molecular levels.
Radiochemical Purity and Stability Assays
Ensuring high radiochemical purity and stability is paramount for the reliability and accuracy of diagnostic imaging agents. Studies on 99mTc-labeled ethylenedicysteine (99mTc-EC), often used as a renal imaging agent, have demonstrated high radiochemical purity, frequently exceeding 90% and even above 96% under routine labeling conditions without requiring HPLC purification. snmjournals.orgresearchgate.net This high purity can be achieved through simple labeling procedures, often at room temperature, using lyophilized kits. researchgate.netresearchgate.netnih.govnih.govresearchgate.net The stability of 99mTc-EC preparations has been reported to be long-lasting, remaining stable for at least 8 hours post-reconstitution. researchgate.netnih.govnih.govresearchgate.net The presence of an optimum concentration of tin(II) as a reducing agent plays a crucial role in preserving the stability of technetium-labeled radiopharmaceuticals, including those based on EC. snmjournals.org
Table 1: Radiochemical Purity and Stability of 99mTc-EC
| Characteristic | Finding | Source |
| Radiochemical Purity | >90% (often >96%) | snmjournals.orgresearchgate.net |
| Labeling Conditions | Easy, room temperature, lyophilized kit | researchgate.netresearchgate.netnih.govnih.govresearchgate.net |
| Stability | ≥ 8 hours | researchgate.netnih.govnih.govresearchgate.net |
| Stabilizing Factor | Optimum concentration of tin(II) | snmjournals.org |
Ligand Binding Studies
The EC moiety often serves as a chelator conjugated to a targeting ligand that dictates the radiopharmaceutical's binding specificity. For instance, EC has been used to chelate 99mTc in conjugates targeting the folate receptor, such as 99mTc-EC20. nih.govsnmjournals.org In vitro studies have assessed the relative affinity of such conjugates for their intended targets. For example, EC20 has a reported relative affinity value of 0.92 for the folate receptor, using 3H-folic acid as a radioligand in competition assays. snmjournals.org Another application involves conjugating EC to peptides, such as For-Met-Leu-Phe-Lys (For-MLFK), to target granulocytes and monocytes. In vitro incubation of 99mTc-EC-For-MLFK with total blood showed that a significant portion of the labeled peptide (68.1%) was associated with white blood cells, with the majority (86%) bound to granulocytes. nih.gov Plasma protein binding is another important aspect of ligand interaction, influencing the free fraction of the radiopharmaceutical available for tissue uptake and excretion. For 99mTc-EC, plasma protein binding has been reported to be around 30%, which is significantly lower than that of 99mTc-MAG3 and OIH. researchgate.netnih.govresearchgate.netresearchgate.net Red blood cell binding of 99mTc-EC is also low, approximately 5.7%. researchgate.netnih.govresearchgate.net
Table 2: Ligand Binding Characteristics of EC-Based Radiopharmaceuticals
| Radiopharmaceutical | Targeting Ligand | Target | Relative Affinity (In vitro) | Plasma Protein Binding | Red Blood Cell Binding | Source |
| 99mTc-EC20 | Folate | Folate Receptor | 0.92 | Not specified | Not specified | snmjournals.org |
| 99mTc-EC-For-MLFK | For-MLFK | Granulocytes/Monocytes | Not specified | Not specified | Not specified | nih.gov |
| 99mTc-EC | N/A | N/A | N/A | ~30% | ~5.7% | researchgate.netnih.govresearchgate.netresearchgate.net |
Cellular Uptake Mechanisms
The mechanism by which EC-based radiopharmaceuticals enter target cells is crucial for their efficacy as imaging agents. For conjugates like Technetium-99m-Ethylenedicysteine-Deoxyglucose (99mTc-EC-DG), uptake has been described as a glucose-mediated process. nih.govpsu.edunih.gov This suggests potential involvement of glucose transporters in facilitating its entry into cells. ajronline.org The hydrophilicity of 99mTc-EC-DG is thought to limit passive diffusion across cell membranes, supporting the hypothesis that its accumulation in tissues is related to active transport or specific molecular interactions. nih.gov These interactions may involve the sulfhydryl groups of the EC moiety forming disulfide linkages with cytosolic and transmembrane enzymes, such as beta-N-acetylglucosaminidase and O-GlcNAc transferase, or with membrane-associated proteins like O-linked N-acetylglucosamine, thereby supporting translocation into the cell. nih.govresearchgate.net Studies indicate that EC-DG may share a similar cellular uptake pathway with glucose. psu.edu For 99mTc-EC itself, elimination is primarily via active tubular transport in the kidneys. nih.govresearchgate.netresearchgate.net
Enzymatic Interactions (e.g., Hexokinase Phosphorylation)
Enzymatic interactions can play a significant role in the intracellular trapping and metabolism of radiopharmaceuticals. In the case of 99mTc-EC-DG, preclinical studies have shown that it is positive for phosphorylation in the hexokinase assay. nih.gov Similar to 18F-FDG and DTPA-DG, EC-DG can be phosphorylated by hexokinase upon entering the cell. ajronline.org This phosphorylation step is important because the phosphorylated form is generally less able to cross the cell membrane, leading to its retention within the cell, a mechanism crucial for imaging metabolic activity, particularly in cancer cells. ajronline.org Further in vitro research using thymidine (B127349) incorporation assays has indicated that EC-DG, similar to D-glucose, is involved in DNA/RNA incorporation and that 99mTc-EC-DG participates in cell-cycle proliferation. psu.edu
In Vivo Pharmacokinetics and Biodistribution Studies
Biodistribution studies of 99mTc-EC in mice and baboons have shown rapid urinary excretion and lower retention in organs such as the kidneys, liver, intestines, and blood compared to 99mTc-MAG3 at various time points post-injection. researchgate.netsnmjournals.org Approximately 70% of injected 99mTc-EC is excreted in the urine within 1 hour. researchgate.netnih.govnih.govresearchgate.net The hepatobiliary excretion of 99mTc-EC is notably low, which is advantageous for renal imaging as it minimizes interference from liver activity. researchgate.netnih.govnih.govresearchgate.netnih.gov
For targeted EC conjugates, biodistribution patterns are influenced by the targeting vector. For instance, 99mTc-EC-C225, designed to target the epidermal growth factor receptor (EGFR), has shown increased tumor-to-tissue ratios over time in tumor-bearing rodents, indicating specific uptake in EGFR-positive tumors. nih.gov Similarly, the tumor uptake of 99mTc-EC20, a folate receptor-targeted agent, has been found to be specific and proportional to the level of folate receptor expression in tumor cells in mice. nih.govsnmjournals.org In contrast, 99mTc-EC-For-MLFK, targeting granulocytes, exhibited fast blood clearance but predominantly hepatobiliary elimination in mice, limiting its suitability for imaging infections due to high abdominal activity. nih.gov Another conjugate, 99mTc-EC-Guan, developed for imaging cell proliferation, demonstrated increasing tumor-to-tissue ratios over time in tumor-bearing rodents. nih.gov
Table 3: Summary of Biodistribution Findings in Animal Models
| Radiopharmaceutical | Animal Model(s) | Key Biodistribution Findings | Source |
| 99mTc-EC | Mice, Baboons | Rapid urinary excretion, low retention in kidneys, liver, intestines, blood; ~70% excreted in urine within 1 hour; low hepatobiliary excretion. | researchgate.netnih.govnih.govresearchgate.netresearchgate.netsnmjournals.orgnih.gov |
| 99mTc-EC-C225 | Rodents | Increased tumor-to-tissue ratios over time in EGFR+ tumor models. | nih.gov |
| 99mTc-EC20 | Mice | Tumor uptake specific and proportional to folate receptor expression. | nih.govsnmjournals.org |
| 99mTc-EC-For-MLFK | Mice | Fast blood clearance, mainly hepatobiliary elimination. | nih.gov |
| 99mTc-EC-Guan | Rodents | Increased tumor-to-tissue ratios over time in tumor models. | nih.gov |
Animal Models Utilized in Biodistribution Research
A variety of animal models are employed in the preclinical evaluation of EC-based radiopharmaceuticals to assess their in vivo behavior. Common models include mice, which are frequently used for initial biodistribution studies and evaluation of targeted agents in tumor models. nih.govsnmjournals.orgnih.govresearchgate.netsnmjournals.orgnih.gov Rats are also utilized for biodistribution and pharmacokinetic studies. nih.govsnmjournals.orgpjps.pknih.gov Larger animal models, such as baboons, have been employed for comparative studies, for instance, comparing the renal handling of 99mTc-EC with that of 99mTc-MAG3. researchgate.netsnmjournals.org To evaluate the targeting capability of EC conjugates designed for specific diseases or receptors, tumor-bearing rodent models are widely used, including mice inoculated with specific cancer cell lines (e.g., M109 or 4T1 cells for folate receptor targeting) nih.govsnmjournals.org, rats with mesothelioma nih.gov, and rodents with tumors overexpressing targets like EGFR. nih.gov These models allow researchers to assess tumor uptake, target-to-background ratios, and the influence of factors like tumor size and location on biodistribution. snmjournals.org
Organ-Specific Uptake and Clearance Profiles
Studies in animal models, such as mice and baboons, have provided valuable data on the organ-specific uptake and clearance profiles of 99mTc-ethylenedicysteine (99mTc-EC). Following intravenous administration, 99mTc-EC demonstrates rapid urinary excretion researchgate.net. Within one hour, a significant percentage, approximately 70%, of 99mTc-EC is excreted in the urine hpra.ieresearchgate.netresearchgate.net.
Organ distribution studies in mice have shown that 99mTc-EC exhibits less retention in the kidneys, liver, intestines, and blood compared to 99mTc-MAG3 at various time points post-injection researchgate.net. Specifically, there is negligible uptake of 99mTc-EC in the liver and intestines hpra.ieresearchgate.netresearchgate.net. This low uptake in non-target organs contributes to clearer images during renal scintigraphy researchgate.netresearchgate.net.
For 99mTc-ethylenedicysteine-deoxyglucose (99mTc-EC-DG), a radiopharmaceutical investigated for tumor imaging, biodistribution studies in patients with non-small-cell lung cancer showed that the major route of excretion is also through the kidneys nih.govresearchgate.net. The organ estimated to receive the highest absorbed dose was the bladder wall, followed by the kidneys nih.govresearchgate.net.
The following table summarizes representative organ uptake data from preclinical studies involving 99mTc-EC in mice compared to 99mTc-MAG3:
| Organ | 99mTc-EC Uptake (%ID/g) at 10 min p.i. (Mice) | 99mTc-MAG3 Uptake (%ID/g) at 10 min p.i. (Mice) |
| Kidneys | Lower | Higher |
| Liver | Less retention | More retention |
| Intestines | Less retention | More retention |
| Blood | Less retention | More retention |
| Urine | More rapid excretion | Slower excretion |
Comparative Analysis with Established Radiopharmaceuticals
This compound-based radiopharmaceuticals, particularly 99mTc-EC, have been compared to established renal imaging agents like 99mTc-MAG3 and 131I-ortho-iodohippurate (OIH). Both 99mTc-MAG3 and 99mTc-EC are primarily excreted by renal tubules, making them suitable for assessing tubular function researchgate.netbrieflands.com. In contrast, 99mTc-DTPA is predominantly excreted by glomerular filtration brieflands.com.
Studies have indicated that 99mTc-EC provides scintigraphic information comparable to 99mTc-MAG3 researchgate.netresearchgate.net. A significant advantage of 99mTc-EC over 99mTc-MAG3 is its negligible accumulation in the liver, which can lead to better image quality, especially in patients with renal impairment researchgate.netresearchgate.netbrieflands.com.
While both 99mTc-EC and 99mTc-MAG3 are considered excellent renal radiopharmaceuticals with clearances slightly higher than 99mTc-MAG3, the clearance of 99mTc-EC is reported to range from 70% to 76% of OIH clearance, which is still less than the clearance of 131I-OIH researchgate.netsnmjournals.org. However, the calculated effective renal plasma flow (ERPF) with 99mTc-EC is considered to be in closer proximity to the true values compared to 99mTc-MAG3 sid.ir.
In comparative studies for detecting renal artery stenosis, 99mTc-EC and 99mTc-DTPA captopril (B1668294) scintigraphy showed agreement in a majority of patients nih.gov. 99mTc-EC demonstrated slightly greater diagnostic sensitivity compared to 99mTc-DTPA (79% vs. 68%) and equal specificity (93% for both agents) in kidney analysis nih.gov. 99mTc-EC also showed better renal uptake in patients with decreased renal function nih.gov.
For cortical scarring evaluation in children with recurrent urinary tract infection, 99mTc-EC scintigraphy showed lower sensitivity (70%) compared to 99mDMSA (100%) jpmer.com. However, the percentage function of both kidneys measured with 99mTc-EC and 99mTc-DMSA showed good correlation jpmer.com.
Assessment of Biological Transport Mechanisms
The elimination of 99mTc-ethylenedicysteine from the kidneys primarily occurs through an active tubular transport mechanism hpra.ieresearchgate.net. Studies in mice pretreated with probenecid, a known inhibitor of organic anion transport, showed decreased urinary excretion of 99mTc-L,L-EC, providing evidence for active tubular transport researchgate.net. This mechanism is similar to that of ortho-iodohippurate and 99mTc-MAG3, which are also excreted by renal tubules hpra.iebrieflands.com.
In the case of 99mTc-ethylenedicysteine-deoxyglucose (99mTc-EC-DG), its uptake mechanism in tumor cells is related to increased metabolic activity cancer.gov. Preclinical studies suggested that 99mTc-EC-DG is positive for phosphorylation in the hexokinase assay nih.gov. The cellular uptake differences between 99mTc-EC-DG and 18F-FDG are postulated to be due to the charge on EC-G, which may prevent it from crossing the blood-brain barrier, explaining the absence of uptake in the normal brain observed in some studies nih.gov.
Preclinical Safety and Toxicity Assessments
Preclinical safety and toxicity assessments are crucial for evaluating the potential risks associated with a radiopharmaceutical before human use iaea.org. Toxicological studies with this compound have been conducted in animal models.
Acute toxicity studies in mice with 99mTc-ethylenedicysteine have shown that no clinical symptoms were observed following a single intravenous injection at doses significantly higher than the human dose hpra.ieizotop.hu. For instance, in one study, no deaths were observed in mice injected with a reconstituted kit containing this compound at 25 mg/kg, which is substantially higher than the typical human dose hpra.ie. Another study reported no clinical symptoms in mice with doses less than 11.4 mg/kg of bodyweight, and an LD50 value of 38.4 mg/kg was obtained in a 14-day test izotop.hu.
These preclinical toxicity studies suggest that clinical symptoms are not expected at the typical diagnostic dose levels used in humans hpra.ie. Mutagenicity and long-term carcinogenicity studies have generally not been carried out for this type of radiopharmaceutical, which is not intended for regular or continuous administration hpra.ie.
Preclinical evaluation of 99mTc-EC-DG in tumor-bearing rodents also demonstrated the feasibility of imaging nih.gov. The radiation dosimetry and biodistribution properties were considered acceptable for a diagnostic nuclear medicine imaging agent nih.govresearchgate.net.
Clinical Translational Research and Diagnostic Applications
Renal Scintigraphy and Functional Assessment
Technetium-99m-ethylenedicysteine (99mTc-EC) is a renal tubular imaging agent that has been introduced as an alternative to 99mTc-mercaptoacetyltriglycine (99mTc-MAG3). researchgate.net This radiopharmaceutical can be easily labeled at room temperature and exhibits high radiochemical purity and long stability. researchgate.net Its elimination is principally via active tubular transport. iaea.org
99mTc-EC is a renal tubular tracer that allows for the determination of effective renal plasma flow (ERPF). nih.gov Studies have shown a strong correlation between 99mTc-EC clearance and orthoiodohippurate (OIH) clearance, which is considered a standard for ERPF measurement. nih.govsnmjournals.org Several algorithms are available to estimate OIH clearance from 99mTc-EC clearance data. iaea.org The calculated ERPF with 99mTc-EC has been reported to be in closer proximity to true values compared to 99mTc-MAG3. sid.irresearchgate.net
Comparative studies have been conducted to evaluate 99mTc-EC against established renal imaging agents such as 99mTc-MAG3 and Iodine-131-orthoiodohippurate (131I-OIH). 99mTc-EC provides similar scintigraphic information to 99mTc-MAG3. researchgate.netiaea.org Advantages of 99mTc-EC over 99mTc-MAG3 include lower hepatobiliary uptake and simpler preparation. researchgate.net The lower liver activity makes 99mTc-EC particularly attractive for imaging in patients with renal failure. researchgate.netiaea.org
In comparative studies involving patients with various renal disorders, 99mTc-EC demonstrated a very close correlation with 99mTc-dimercaptosuccinic acid (99mTc-DMSA) regarding differential renal function (DRF) calculation (r = 0.99). researchgate.net While 99mTc-DMSA detected more renal parenchymal lesions, the sensitivity and specificity of summed 99mTc-EC images for detecting such lesions were calculated as 92.6% and 100%, respectively. researchgate.net The mean uptake ratios of the kidney to body background were 7.59 ± 2.17 for 99mTc-DMSA and 2.95 ± 0.91 for 99mTc-EC, indicating that the ratio for 99mTc-EC is acceptable and allows for good kidney delineation. researchgate.netsakura.ne.jp
| Radiopharmaceutical | Renal Uptake (% of injected dose) | Hepatic Activity (mean pixel count) | DRF Correlation (vs 99mTc-DMSA) | Sensitivity for Lesions | Specificity for Lesions | Kidney to Background Ratio |
|---|---|---|---|---|---|---|
| 99mTc-EC | 6.20 researchgate.net | 307 researchgate.net | 0.99 researchgate.net | 92.6% researchgate.net | 100% researchgate.net | 2.95 ± 0.91 researchgate.netsakura.ne.jp |
| 99mTc-MAG3 | 4.39 researchgate.net | 439 researchgate.net | - | - | - | - |
| 99mTc-DMSA | - | - | - | - | - | 7.59 ± 2.17 researchgate.netsakura.ne.jp |
99mTc-EC is particularly useful in patients with renal failure due to its lower liver activity compared to 99mTc-MAG3. researchgate.netiaea.org Studies in patients with chronic renal failure have shown that 99mTc-EC provides images of acceptable quality regardless of creatinine (B1669602) levels and offers equally high-quality images compared to 99mTc-MAG3. snmjournals.orgnih.gov
In cases of obstructive uropathy, dynamic renal scintigraphy with 99mTc-EC can be used to assess renal function. researchgate.nethilarispublisher.com Parameters such as uptake constant (K), mean transit time (MTT), and parenchymal transit time (PTT) derived from 99mTc-EC dynamic renal scintigraphy are useful in the diagnosis of obstructive uro/nephropathy. researchgate.net The tracer localization in bilateral renal fossae is visualized during the study in patients with existing kidney function. researchgate.net 99mTc-EC has also been used to evaluate split renal function in hydronephrosis. frontiersin.org
The elimination of 99mTc-EC is primarily via active tubular transport. iaea.orgnih.gov Within 1 hour, approximately 70% of 99mTc-EC is excreted in the urine. researchgate.netiaea.org The renal extraction ratio of 99mTc-EC is reported to be 0.70. iaea.org Plasma clearance of 99mTc-EC in normal individuals and patients is around 0.75 of OIH clearance. iaea.org The distribution volume of 99mTc-EC is approximately twice that of 99mTc-MAG3 and slightly higher than that of OIH. iaea.org The plasma protein-bound fraction of 99mTc-EC (30%) is significantly lower than that of 99mTc-MAG3 and OIH. iaea.org
Studies have determined normal values for renal function parameters in 99mTc-EC dynamic renal scintigraphy. The normal value of Tmax (time to reach maximum activity) is approximately 2.85 ± 1.16 minutes, and T1/2 (time for activity to reduce by half) is approximately 8.7 ± 3.61 minutes. viamedica.pl
The target-to-background ratio is an important indicator of image quality. For 99mTc-EC, the target-to-background ratio in diuretic renography was found to be higher than that for 99mTc-DTPA (3.80 ± 2.11 versus 2.48 ± 1.39; P < 0.001). sbmu.ac.ir This higher ratio contributes to better visualization of the kidneys with 99mTc-EC. sbmu.ac.ir
Oncological Imaging Applications
Ethylenedicysteine has also been explored in the context of oncological imaging, primarily through conjugates designed to target specific metabolic pathways in cancer cells.
This compound-deoxyglucose (EC-DG) is a conjugate formed by the attachment of deoxyglucose molecules to this compound. nih.gov When labeled with 99mTc, 99mTc-EC-DG is a radiopharmaceutical that accumulates in cells with increased metabolic activity, such as proliferating tumor cells, allowing for tumor imaging using gamma scintigraphy. cancer.gov
Similar to 18F-fluorodeoxyglucose (18F-FDG), EC-DG concentrates in cells that heavily rely on glucose as an energy source, including many tumor cells. nih.govnih.gov However, unlike 18F-FDG, EC-DG participates in the hexosamine biosynthesis pathway, which is known to play a role in tumor cell growth and survival. nih.gov
Preclinical studies have indicated that 99mTc-EC-DG exhibits higher tumor-to-brain and tumor-to-muscle tissue ratios compared to 18F-FDG in animal models. nih.gov This suggests a potential for increased specificity in differentiating tumors from surrounding normal tissues. 99mTc-EC-DG has shown promise in detecting tumors in patients with non-small cell lung cancer, while appearing negative for inflammatory processes, unlike 18F-FDG PET. nih.gov This characteristic suggests that 99mTc-EC-DG may offer improved specificity in distinguishing residual tumors from treatment-related inflammation. nih.gov
Studies have demonstrated that 99mTc-EC-DG is transported into cells by glucose transporters and subsequently phosphorylated by hexokinase, similar to 18F-FDG. nih.govmdpi.com The feasibility of 99mTc-EC-DG imaging has been evaluated in tumor-bearing rodents, showing similarities in uptake between 99mTc-EC-DG and 18F-FDG in tumors and supporting its potential as a functional imaging agent. rsna.org Research is ongoing to explore the potential of EC-DG for theranostic approaches in cancers. snmjournals.org
Therapeutic Potential of Ethylenedicysteine Based Agents
Radiotherapeutic Applications
The ability of ethylenedicysteine (EC) to form stable complexes with radioisotopes of rhenium, such as Rhenium-187 and Rhenium-188, has led to investigations into its use in targeted radiotherapy. google.com The chemical similarity between rhenium and technetium-99m, a widely used diagnostic radioisotope, allows for the potential use of similar chemical backbones for both diagnostic imaging and therapeutic applications, embodying a theranostic approach. ashpublications.org
Rhenium-187-Ethylenedicysteine-Glucosamine for Targeted Therapy
Rhenium-187-Ethylenedicysteine-Glucosamine (187Re-ECG) has been explored as a potential targeted therapeutic agent, particularly in the context of aggressive B-cell lymphomas like diffuse large B-cell lymphoma (DLBCL) and mantle cell lymphoma. ashpublications.org This approach exploits the often-upregulated glucose metabolism in cancer cells, utilizing the glucosamine (B1671600) moiety of the conjugate to facilitate uptake by these cells. ashpublications.orgsnmjournals.orgresearchgate.net
Pre-clinical studies involving 187Re-ECG have indicated its potential to inhibit cell proliferation in aggressive dividing lymphoma cells. ashpublications.org Furthermore, research suggests that 187Re-ECG can accumulate in the nucleus of highly proliferative lymphoma cells, leading to DNA damage and subsequently inducing apoptosis. ashpublications.org Biodistribution studies in lymphoma mouse models have shown promising results, with extended retention of the radiopharmaceutical in tumor tissue compared to other tissues. ashpublications.org
Rhenium-188-Ethylenedicysteine for Endovascular Radiation Therapy
Rhenium-188 (188Re) is a high-energy beta-emitter with a suitable half-life (16.9 h) for therapeutic applications and can be obtained from a generator system, making it convenient for clinical use. nih.govcore.ac.ukgoogle.com 188Re-ethylene dicysteine (188Re-EC) has been evaluated as a potential agent for endovascular radiation therapy, specifically for the prevention of restenosis following coronary angioplasty. nih.govnih.gov
The criteria for selecting agents for endovascular radiation therapy include rapid clearance from the body and low dose to vital organs, particularly in the event of balloon rupture. nih.gov Studies on the preparation and pharmacological behavior of the 188Re-EC complex have shown high radiochemical yields (up to 99.5%) under optimized conditions. nih.gov Biodistribution studies in Wistar rats demonstrated fast blood clearance and low retention of activity in vital organs, with high renal excretion (90.65 ± 0.6%) at 3 hours post-injection. nih.gov These characteristics suggest advantages of using the 188Re-EC complex compared to other rhenium radiopharmaceuticals previously investigated for endovascular applications. nih.gov
Chemotherapeutic Conjugates
This compound has also been utilized as a chelating agent in the development of chemotherapeutic conjugates, particularly with platinum, to enhance targeted delivery of cytotoxic agents to cancer cells.
Platinum-Ethylenedicysteine-Glucosamine for Targeted Therapy
Platinum-Ethylenedicysteine-Glucosamine (Pt-ECG) derivatives have been developed as potential therapeutic agents, particularly for targeting cancers that exhibit upregulated glucose metabolism and the hexosamine biosynthetic pathway (HBP), such as diffuse large B-cell lymphoma (DLBCL). snmjournals.orgaacrjournals.orgashpublications.org The rationale behind this approach is that the glucosamine moiety can facilitate the uptake of the platinum conjugate by cancer cells that overexpress glucose transporters and key enzymes in the HBP. snmjournals.orgaacrjournals.org
Pre-clinical in vitro studies have demonstrated that certain Pt-ECG lead compounds, such as Pt-9 and Pt-DACH-EC-G, effectively inhibit lymphoma cell growth and induce apoptosis. aacrjournals.orgashpublications.org Research indicates that these compounds can rapidly enter and accumulate in DLBCL cells. snmjournals.orgresearchgate.net
Mechanisms of Action (e.g., Cell Proliferation Inhibition, Apoptosis Induction, DNA Damage)
The mechanisms of action of Platinum-Ethylenedicysteine-Glucosamine conjugates involve targeting key cellular pathways crucial for cancer cell survival and proliferation. Studies have shown that these compounds can effectively inhibit cell proliferation in a dose-dependent manner. snmjournals.org
A significant mechanism involves the induction of DNA damage. snmjournals.orgaacrjournals.org Research has demonstrated that Pt-ECG compounds can cause DNA damage in DLBCL cells, evidenced by the up-regulation of phosphorylated histone 2AX (pH2AX). aacrjournals.org This DNA damage can lead to the disruption of the binding of transcription factors like p65 and NFATc1 to DNA, which are involved in growth and survival pathways in DLBCL. aacrjournals.org
Furthermore, Pt-ECG conjugates have been shown to induce apoptosis in cancer cells. snmjournals.orgaacrjournals.orgashpublications.orgresearchgate.net This apoptotic effect is linked to the DNA damage caused by the platinum moiety delivered to the nucleus via the this compound-glucosamine conjugate. ashpublications.orgaacrjournals.org The targeting of the hexosamine biosynthetic pathway, which is often highly active in aggressive lymphomas, by the glucosamine component is believed to contribute to the efficacy of these platinum conjugates. snmjournals.orgaacrjournals.orgashpublications.org By exploiting this pathway, Pt-ECG compounds can interfere with cellular signaling cascades and the regulation of transcription factors essential for cancer cell growth and survival, ultimately leading to cell death. aacrjournals.orgashpublications.org
Methodological Advances and Research Considerations
Advanced Imaging Modalities and Integration
Ethylenedicysteine, primarily in its complexed form with technetium-99m (99mTc-EC), plays a significant role in advanced imaging modalities, particularly Single-Photon Emission Computed Tomography (SPECT). 99mTc-EC is an established radiopharmaceutical used for evaluating regional cerebral blood flow in patients with cerebrovascular diseases and other neurological conditions nih.govontosight.ai. It crosses the blood-brain barrier and is retained in brain tissue in proportion to blood flow, allowing for the visualization and quantification of perfusion patterns ontosight.ai.
Beyond brain imaging, this compound derivatives are being investigated for use in other advanced imaging applications. For instance, 99mTc-ethylenedicysteine-deoxyglucose (99mTc-EC-DG), a conjugate of this compound and deoxyglucose, has been explored as a SPECT tracer for cancer imaging, analogous to the PET tracer 18F-FDG nih.govsnmjournals.orgnih.govresearchgate.netnih.gov. Studies have compared 99mTc-EC-DG SPECT/CT with 18F-FDG PET/CT for detecting and staging non-small cell lung cancer (NSCLC), showing promising concordance for primary lesions and potential as an alternative imaging technique snmjournals.orgnih.govresearchgate.net. Research also suggests its potential in evaluating treatment response in locally advanced head and neck cancer, offering a possible advantage over 18F-FDG PET in distinguishing between inflammation and residual tumor in the early post-treatment period nih.govresearchgate.netsnmjournals.org.
This compound has also been explored in renal imaging as 99mTc-L,L-EC, demonstrating rapid urinary excretion and less retention in non-target organs compared to other renal agents like 99mTc-MAG3 in animal studies researchgate.netnih.gov. Clinical evaluations have suggested its potential as an alternative for renal function studies, including the calculation of differential renal function, with results showing good correlation with 99mTc-DMSA scintigraphy nih.govjpmer.com.
The integration of SPECT imaging with Computed Tomography (CT), forming SPECT/CT, enhances the diagnostic accuracy by providing both functional and anatomical information nih.gov. This hybrid imaging approach is particularly relevant for radiopharmaceuticals like 99mTc-EC-DG, improving the localization and characterization of areas with altered radiotracer uptake nih.govsnmjournals.orgresearchgate.net.
Computational Modeling and In Silico Studies of this compound Interactions
Computational modeling and in silico studies play an increasingly important role in understanding the behavior of chemical compounds and predicting their interactions, including those involving this compound. These methods can be used to calculate binding energies, analyze structure-activity relationships, and predict physicochemical and pharmacokinetic properties bonviewpress.comrjptonline.orgnih.gov.
While specific detailed in silico studies focusing solely on the interactions of unconjugated this compound were not extensively highlighted in the search results, the application of computational methods is evident in the broader context of developing this compound-based radiopharmaceuticals and conjugates. For instance, computational analysis is utilized in evaluating dosimetry software for radiopharmaceuticals, which would include those based on this compound derivatives like ECD snmjournals.org.
Furthermore, in silico studies are generally employed in the design and evaluation of new ligands and their complexes with metal ions, such as Technetium. This involves predicting the stability of metal-ligand complexes and understanding the coordination chemistry, which is crucial for developing effective radiopharmaceuticals acs.orgresearchgate.netiaea.org. The use of computer-aided molecular modeling can assist in designing potential bioconjugates involving this compound iaea.org.
Computational approaches are also being applied to enhance the analysis of imaging data obtained using this compound-based radiotracers. For example, deep learning models are being developed for the automated segmentation of regions of interest and prediction of renal function in pediatric dynamic renal scintigraphy using 99mTc-EC nih.gov. Mathematical modeling is also employed in the reconstruction and analysis of time-activity curves from dynamic renal scintigraphy to improve the assessment of renal function accscience.com.
Standardization of Radiopharmaceutical Preparation and Quality Assurance
The standardization of radiopharmaceutical preparation and rigorous quality assurance are critical for the safe and effective use of this compound-based imaging agents. Radiopharmaceuticals containing 99mTc, including those derived from this compound, are often prepared from lyophilized kits shortly before administration iaea.orgiaea.org. This process requires strict adherence to standardized protocols to ensure high radiochemical purity and stability of the final product iaea.orgresearchgate.net.
Quality control (QC) procedures are essential to verify the radiochemical purity and to detect potential impurities that could affect the biodistribution and imaging quality nih.goviaea.org. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly employed for assessing the radiochemical purity of 99mTc-EC and its derivatives researchgate.netresearchgate.netiaea.orgresearchgate.net.
Challenges in standardization and quality assurance can arise, particularly concerning the stability of the ligand itself. Studies have indicated that the composition of this compound kits can influence the stability of the compound in solution, potentially leading to degradation researchgate.netresearchgate.net. Methods for direct determination of the active pharmaceutical ingredient (API) in the kit without dissolution have been developed to address concerns about rapid degradation in solution nih.govresearchgate.net.
Biological quality control methods, such as in vitro enzymatic methods, can also be adapted to evaluate the efficacy of radiopharmaceutical kits before clinical use researchgate.net. These methods aim to assess the biological behavior of the radiotracer and its metabolites.
Future Perspectives and Research Directions for Ethylenedicysteine
Expansion into Novel Diagnostic and Therapeutic Targets
Future research directions for ethylenedicysteine involve broadening its application to image and potentially treat a wider range of diseases by targeting specific biological pathways and markers. One significant area of exploration is its use in cancer imaging and therapy. This compound-based conjugates, such as ⁹⁹mTc-ethylenedicysteine-glucosamine (⁹⁹mTc-EC-G), have shown promise as potential alternatives to 18F-FDG for cancer imaging, particularly in non-small cell lung cancer (NSCLC). semanticscholar.orgnih.govnih.govwindows.netnih.gov Studies have indicated that ⁹⁹mTc-EC-G can accumulate in cancer cells by mimicking the hexosamine biosynthetic pathway, which is often upregulated in malignant tissues. semanticscholar.orgwindows.net Research suggests that ⁹⁹mTc-EC-G SPECT/CT may offer comparable diagnostic accuracy to 18F-FDG PET/CT in detecting and staging NSCLC. semanticscholar.orgnih.govnih.gov
Beyond glucose metabolism, EC is being investigated for targeting other cancer-related pathways. For instance, conjugates involving EC and antibodies targeting the epidermal growth factor receptor (EGFR), such as ⁹⁹mTc-EC-C225, have been explored for assessing EGFR expression in tumors, which could be valuable for patient selection for targeted therapies. researchgate.nettandfonline.com The ability of EC to chelate therapeutic radionuclides like Rhenium-187 (¹⁸⁷Re) also opens avenues for developing EC-based radiopharmaceuticals for targeted cancer therapy, leveraging the selective uptake mechanisms of EC conjugates in cancer cells. ashpublications.org
In addition to oncology, this compound's rapid renal clearance makes it suitable for evaluating renal function. researchgate.netsnmjournals.org Future research may further explore its potential in diagnosing and monitoring various kidney disorders, possibly through the development of new EC-based renal imaging agents with improved characteristics. researchgate.netmdpi.com The potential for EC conjugates to target specific transporters or receptors involved in renal diseases represents another area for future expansion.
Development of Next-Generation this compound Conjugates
The development of next-generation this compound conjugates is a critical area of research aimed at enhancing targeting specificity, improving pharmacokinetic profiles, and enabling novel theranostic applications. This involves conjugating EC to a variety of biomolecules and nanoparticles.
One approach is the creation of conjugates with targeting vectors that bind to specific receptors or antigens overexpressed in diseased tissues. Examples include conjugating EC to glucose analogues for metabolic targeting in cancer semanticscholar.orgwindows.net or to antibodies and peptides that bind to tumor-associated markers like EGFR or angiogenesis-related targets. researchgate.nettandfonline.comnih.govaacrjournals.org The goal is to achieve higher accumulation in target tissues while minimizing uptake in healthy organs, thereby improving diagnostic image quality and reducing potential toxicity in therapeutic applications.
Furthermore, EC is being explored as a chelator for radiometals in conjugates with nanoparticles, such as gold nanoparticles. acs.org This research area aims to leverage the unique properties of nanoparticles for drug delivery, imaging, and therapeutic interventions, with EC serving to incorporate radioactive labels for tracking or therapy.
The synthesis and evaluation of novel EC conjugates with improved stability and labeling efficiency with various radionuclides are also ongoing. researchgate.netsnmjournals.orgnih.govresearchgate.net This includes exploring different conjugation strategies and linker chemistries to optimize the properties of the final radiopharmaceutical or conjugate. Research into bifunctional chelators incorporating the EC structure for complexing a wider range of diagnostic and therapeutic radiometals is also a key aspect of developing next-generation agents. iaea.orgresearchgate.netresearchgate.net
Addressing Clinical Translation Challenges
Translating this compound-based research from preclinical studies to clinical applications presents several challenges that future research needs to address. A primary challenge is ensuring the consistent and reproducible manufacturing of EC conjugates under Good Manufacturing Practice (GMP) guidelines for human use. windows.net This involves developing robust synthesis and quality control protocols.
Another significant challenge lies in conducting rigorous clinical trials to evaluate the safety and efficacy of novel EC-based radiopharmaceuticals and conjugates in human patients. While some studies have investigated the clinical utility of agents like ⁹⁹mTc-EC-G in specific cancers semanticscholar.orgnih.govnih.govnih.gov, broader clinical validation across different disease types is needed. patsnap.com
Establishing clear regulatory pathways for the approval of new radiopharmaceuticals is also crucial. This requires close collaboration between researchers, pharmaceutical companies, and regulatory agencies. Furthermore, optimizing imaging protocols and interpretation criteria for novel EC-based diagnostic agents is necessary to ensure their effective integration into clinical practice. nih.govmdpi.com For therapeutic conjugates, determining optimal dosing regimens and assessing potential long-term effects are critical steps in the clinical translation process.
Addressing challenges related to the supply and accessibility of the necessary radionuclides and precursor materials for EC labeling is also important for widespread clinical adoption. iaea.org
Emerging Research Areas for this compound in Biomedical Science
Beyond its established role in renal imaging and emerging applications in cancer diagnostics and therapy, this compound is being explored in other nascent areas of biomedical science.
One such area is the investigation of EC conjugates for imaging and potentially treating inflammatory and autoimmune diseases. For example, gold nanoparticles conjugated to this compound diethyl ester have been evaluated in experimental models of autoimmune encephalomyelitis, suggesting a potential role in modulating neuroinflammation. acs.org This indicates a broader potential for EC-based agents in imaging or targeting inflammatory processes in various conditions, including rheumatoid arthritis where ⁹⁹mTc-ethylenedicysteine-deoxyglucose has shown potential utility in identifying active disease in joints. nih.gov
Another emerging area involves exploring the use of EC as a component in novel drug delivery systems. Its chelating properties and potential for conjugation to various molecules make it a versatile building block for creating targeted delivery vehicles. Research into conjugating EC to phytochemicals or other therapeutic agents for improved solubility, stability, and targeted delivery is an example of this trend. nih.gov
Furthermore, the fundamental chemical properties of this compound and its interactions with various metals and biomolecules continue to be areas of basic research. A deeper understanding of these interactions could lead to the design of entirely new classes of EC-based agents with tailored properties for specific biomedical applications. The exploration of EC in the context of metabolic pathways beyond glucose metabolism also represents a potential area for future research. researchgate.net
Q & A
Basic: What methodologies are recommended for synthesizing and characterizing Ethylenedicysteine (EC) derivatives for radiopharmaceutical applications?
Answer:
Synthesis of EC derivatives (e.g., 99mTc-EC-DG) requires precise stoichiometric control, pH optimization, and ligand-to-metal ratio calibration. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry for molecular weight validation. Elemental analysis is mandatory for novel compounds to confirm composition . For reproducibility, experimental protocols must detail reaction conditions (temperature, solvent systems) and purification steps, with additional data (e.g., radiochemical yield) provided in supplementary materials .
Advanced: How can researchers design comparative biodistribution studies between 99mTc-EC-DG and 18F-FDG to evaluate diagnostic equivalence in oncology?
Answer:
Experimental design should include:
- Cohort stratification : Patient groups matched for tumor type, stage, and metabolic activity.
- Imaging protocols : SPECT/CT for 99mTc-EC-DG vs. PET/CT for 18F-FDG, standardized for injection-to-scan time and dose calibration.
- Quantitative metrics : Standardized uptake value (SUV) normalization, tumor-to-background ratios, and pharmacokinetic modeling (e.g., two-compartment analysis).
- Statistical validation : Use non-inferiority testing to address potential sensitivity differences between SPECT and PET modalities .
Basic: What analytical techniques ensure the stability and radiochemical purity of EC-based agents during preclinical trials?
Answer:
Stability testing requires:
- Chromatography : Instant thin-layer chromatography (ITLC) or HPLC to monitor radiochemical purity over time (e.g., 0, 2, 6, 24 hours post-labeling).
- Challenge assays : Incubation with human serum at 37°C to assess in vitro stability.
- pH sensitivity tests : Evaluate radiolabeling efficiency across pH 4–8, as 99mTc-EC complexes are pH-dependent .
Advanced: How can conflicting hypotheses about EC derivative uptake mechanisms (e.g., glucosamine receptor vs. glucose metabolism) be resolved in rheumatoid arthritis (RA) imaging?
Answer:
- In vitro validation : Perform competitive binding assays using synovial fibroblast cultures with 99mTc-EC-DG and excess glucosamine or glucose.
- Molecular silencing : Use siRNA to knock down glucosamine receptors (e.g., GFPT1) and quantify uptake changes.
- Cross-modality correlation : Compare 99mTc-EC-DG SPECT with 18F-FDG PET in the same RA cohort to assess metabolic vs. receptor-mediated uptake .
Basic: What standardized protocols exist for assessing renal function using 99mTc-EC in diuretic scintigraphy?
Answer:
- Protocol steps : Administer 99mTc-EC intravenously, acquire dynamic renal images (20–30 minutes), and calculate clearance via camera-based methods or plasma sampling.
- Key parameters : Relative uptake (split renal function), time-to-peak activity, and post-void residual volume.
- Validation : Cross-reference with 99mTc-MAG3 results in the same patient to ensure consistency .
Advanced: What strategies improve the radiolabeling efficiency of EC with 99mTc for high-contrast imaging?
Answer:
- Ligand optimization : Use a 2:1 molar ratio of EC to stannous chloride (SnCl₂) to reduce 99mTc colloid formation.
- Temperature control : Labeling at 100°C for 10–15 minutes enhances chelation efficiency.
- Additive screening : Ascorbic acid (0.1–1.0 mg/mL) minimizes oxidation and improves stability .
Basic: How is the structural integrity of EC conjugates validated in pharmacokinetic studies?
Answer:
- Spectroscopic analysis : ¹H/¹³C NMR to confirm conjugation sites (e.g., EC-deoxyglucose linkage).
- Radiotracer profiling : Co-injection with unlabeled EC-DG in HPLC to verify identical retention times.
- In vivo biodistribution : Compare tissue uptake in animal models with blocking studies using excess unlabeled ligand .
Advanced: How can pharmacokinetic modeling enhance quantitative analysis of 99mTc-EC imaging data?
Answer:
- Compartmental modeling : Use a three-compartment model (plasma, extracellular fluid, intracellular) to estimate rate constants (k₁–k₄).
- Parameter extraction : Apply nonlinear regression to time-activity curves from dynamic SPECT scans.
- Validation : Correlate model-derived metrics (e.g., metabolic clearance rate) with histopathology or biopsy results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
